molecular formula C15H21N3O5S2 B5034886 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide

1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide

Cat. No. B5034886
M. Wt: 387.5 g/mol
InChI Key: NEUQORXZOKNEGL-UHFFFAOYSA-N
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Description

1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide, also known as TH-302, is a small molecule anti-cancer drug that is currently under clinical development. This compound belongs to the class of hypoxia-activated prodrugs, which are designed to selectively target and kill cancer cells that are located in hypoxic regions of tumors.

Mechanism of Action

1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide is a prodrug that is activated by the low oxygen levels (hypoxia) that are commonly found in the core of solid tumors. Under hypoxic conditions, 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide is converted into its active form, which generates a highly reactive alkylating agent that can cross-link and damage DNA, leading to cell death. This mechanism of action is selective for cancer cells that are located in hypoxic regions of tumors, making 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide a promising anti-cancer agent.
Biochemical and Physiological Effects:
1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and further cell damage. In addition, 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has been shown to enhance the immune response against cancer cells, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide is its selective targeting of hypoxic regions of tumors, which may reduce toxicity to normal tissues. Another advantage is its ability to enhance the efficacy of other anti-cancer drugs. However, 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has some limitations in lab experiments, such as its instability in aqueous solutions and its potential for off-target effects.

Future Directions

For 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide research include the development of more stable formulations, the optimization of dosing regimens, and the identification of biomarkers that can predict patient response. Other areas of research include the combination of 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide with other anti-cancer drugs and the exploration of its potential for use in other diseases, such as ischemic heart disease and stroke.
In conclusion, 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide is a promising anti-cancer drug that selectively targets hypoxic regions of tumors. Its mechanism of action involves the generation of a highly reactive alkylating agent that can cross-link and damage DNA, leading to cell death. 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has demonstrated potent anti-tumor activity in preclinical models of cancer and has the potential to enhance the efficacy of other anti-cancer drugs. Future research will be focused on optimizing its formulation, dosing regimens, and identifying biomarkers for patient response.

Synthesis Methods

The synthesis of 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide involves the reaction of 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid with piperidine-4-carboxylic acid, followed by the addition of thionyl chloride and N-methylmorpholine. The resulting intermediate is then treated with 4-(2-bromoacetyl)thiophene to yield 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide.

Scientific Research Applications

1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, pancreatic cancer, and glioblastoma. In these studies, 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has demonstrated potent anti-tumor activity, particularly in hypoxic regions of tumors. 1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as gemcitabine and docetaxel.

properties

IUPAC Name

1-(4-morpholin-4-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S2/c16-14(19)11-1-3-17(4-2-11)15(20)13-9-12(10-24-13)25(21,22)18-5-7-23-8-6-18/h9-11H,1-8H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUQORXZOKNEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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